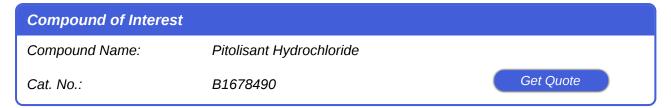


Designing a Study with Pitolisant as a Cognitive Enhancer: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitolisant is a selective histamine H3 receptor antagonist/inverse agonist.[1][2] By blocking the presynaptic H3 autoreceptors, Pitolisant increases the synthesis and release of histamine in the brain.[1][2] This mechanism of action leads to the modulation of various neurotransmitter systems, including acetylcholine, norepinephrine, and dopamine, which are crucial for arousal, attention, and cognitive processes.[1][3] Evidence from preclinical and clinical studies suggests that Pitolisant may have pro-cognitive effects, making it a compound of interest for cognitive enhancement research.[4][5] This document provides detailed application notes and protocols for designing a study to investigate Pitolisant as a cognitive enhancer.

Preclinical Research: Assessing Cognitive Enhancement in Rodent Models Rationale

Preclinical studies in rodent models are essential for establishing the efficacy and dose-range of Pitolisant for cognitive enhancement. The Novel Object Recognition Test (NORT) is a widely used behavioral assay to assess recognition memory in rodents.



Data Presentation: Novel Object Recognition Test (NORT) with Pitolisant

The following table summarizes quantitative data from a study investigating the effect of Pitolisant on recognition memory in 5xFAD mice, an animal model of Alzheimer's disease.

Treatment Group	N	Dose	Duration	Recognition Index (Mean ± SEM)	Statistical Significanc e (vs. 5xFAD + Saline)
Wild-Type + Saline	10	-	15 days	0.65 ± 0.04	P = 0.0002
5xFAD + Saline	8	-	15 days	0.48 ± 0.03	-
5xFAD + Pitolisant	8	20 mg/kg/day	15 days	0.62 ± 0.05	P = 0.0293

Data adapted from a study in 6 to 7-month-old male 5xFAD mice. The recognition index is calculated as the time spent exploring the novel object divided by the total time spent exploring both objects. A higher index indicates better recognition memory.[6]

Experimental Protocol: Novel Object Recognition Test (NORT)

This protocol is designed to assess the effects of Pitolisant on short-term recognition memory in mice.

Materials:

- Open field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material.
- Two sets of identical objects (e.g., small plastic toys, metal cubes). Objects should be heavy enough that the mice cannot move them.



- Video recording and analysis software.
- Pitolisant solution and vehicle (e.g., saline).
- Standard animal housing and husbandry equipment.

Procedure:

- Habituation (Day 1):
 - Gently handle each mouse for 1-2 minutes per day for at least 3 days prior to the experiment.
 - On the day of habituation, place each mouse individually into the empty open field arena for 5-10 minutes to allow for exploration and adaptation to the new environment.
- Training/Familiarization Phase (Day 2):
 - Administer Pitolisant or vehicle to the mice at the predetermined time before the training phase (e.g., 30 minutes, intraperitoneally).
 - Place two identical objects (A and A) in two opposite corners of the arena.
 - Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
 - Record the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).
 - Return the mouse to its home cage.
- Testing/Novelty Phase (Day 2, after a retention interval):
 - After a specific retention interval (e.g., 1 hour for short-term memory), place one of the familiar objects and one novel object (A and B) in the same locations as in the training phase.



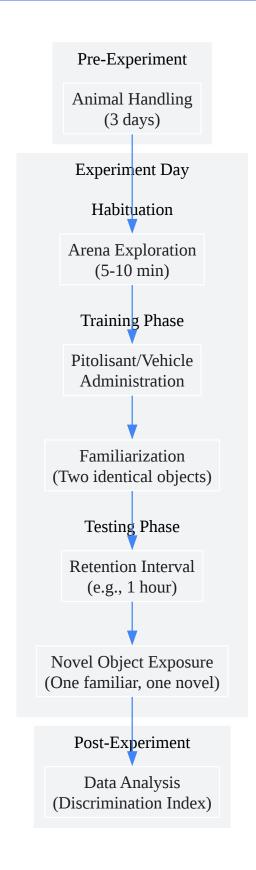
- Place the mouse back in the center of the arena and allow it to explore for a set period (e.g., 5 minutes).
- Record the time spent exploring the familiar object and the novel object.
- Thoroughly clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.

Data Analysis:

- Calculate the Discrimination Index (DI): (Time exploring novel object Time exploring familiar object) / (Total exploration time for both objects).
- A positive DI indicates a preference for the novel object and thus, intact recognition memory.
- Compare the DI between the Pitolisant-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow: Preclinical NORT Study





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Caption: Workflow for a preclinical Novel Object Recognition Test study.



Clinical Research: Assessing Cognitive Enhancement in Humans Rationale

Clinical trials are necessary to evaluate the safety and efficacy of Pitolisant as a cognitive enhancer in humans. A randomized, double-blind, placebo-controlled design is the gold standard for such studies. Cognitive assessment should be performed using a validated battery of computerized neuropsychological tests.

Data Presentation: Clinical Trial Cognitive Endpoints

The following tables present data from the HARMONY 1 clinical trial, which assessed the effects of Pitolisant in patients with narcolepsy. While the primary endpoints were related to sleepiness, some cognitive parameters were also evaluated.

Table 2.1: Sustained Attention to Response Task (SART) - Go/No-Go Task

Treatment Group	N	Mean Final NOGO Score (Ratio to Baseline)	Mean Final GO Score (Ratio to Baseline)	Mean Final TOTAL Score (Ratio to Baseline)
Pitolisant	32	1.03 (95% CI: 0.83-1.28)	1.03 (95% CI: 0.56-1.15)	0.90 (95% CI: 0.70-1.14)
Modafinil	33	-	-	-

Data from the HARMONY 1 trial. The scores represent the ratio of the final score to the baseline score. A ratio around 1 indicates no significant change.[7]

Table 2.2: Epworth Sleepiness Scale (ESS) Scores



Treatment Group	N	Baseline Mean ESS (SD)	Final Mean ESS (SD)	Mean Change from Baseline (SD)
Placebo	30	17.9 (3.1)	-	-
Pitolisant	31	17.6 (3.0)	-	-5.6
Modafinil	33	-	-	-

Pooled analysis data from HARMONY 1 and HARMONY CTP trials. A negative change indicates a reduction in sleepiness.[8][9]

Experimental Protocol: Human Cognitive Assessment Battery

This protocol outlines a battery of cognitive tests that can be used to assess the effects of Pitolisant on various cognitive domains in a clinical trial setting. The PEACE (Pitolisant Effects on Affect and Cognition Exploratory) study is an example of a clinical trial designed to investigate these effects.[4][5]

Study Design:

- Design: Randomized, double-blind, placebo-controlled, crossover study.
- Participants: Healthy adult volunteers.
- Intervention: Single oral dose of Pitolisant (e.g., 36 mg) and a matching placebo.
- Washout Period: Sufficient washout period between treatments (e.g., 7 days).

Cognitive Assessment Battery (Example):

- Working Memory: Adaptive Dual N-Back Task
 - Description: Participants are presented with a continuous stream of visual and auditory stimuli simultaneously. They must indicate if the current stimulus matches the one presented 'n' trials back. The value of 'n' adapts based on the participant's performance.



- Measures: Working memory capacity, updating, and dual-tasking ability.
- Outcome Measures: Highest 'n' level achieved, accuracy, reaction time.
- Executive Function: Affective Go/No-Go Task
 - Description: Participants are presented with a series of stimuli (e.g., words or images with positive, negative, or neutral valence) and must respond to a target category ("Go") while inhibiting their response to a non-target category ("No-Go").
 - Measures: Response inhibition, cognitive flexibility, and emotional processing.
 - Outcome Measures: Commission errors (responding on No-Go trials), omission errors (not responding on Go trials), reaction time.
- Attention and Processing Speed: Cogstate One Back Test
 - Description: A playing card is shown on the screen, and the participant must decide if it is the same as the previous card.
 - Measures: Attention, working memory, and processing speed.
 - Outcome Measures: Accuracy, reaction time.

Procedure:

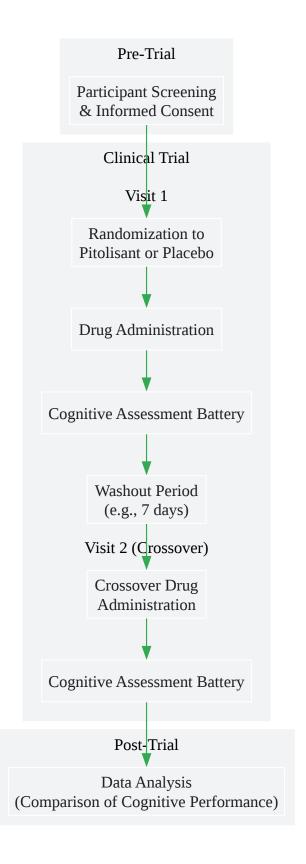
- Screening Visit: Assess eligibility criteria, obtain informed consent, and collect baseline demographic and medical information.
- Treatment Visits (2 visits, crossover design):
 - Administer a single dose of Pitolisant or placebo.
 - Conduct the cognitive assessment battery at a predetermined time post-dosing (e.g., 2-3 hours) to coincide with peak plasma concentrations.
 - Monitor for any adverse events.
- Data Analysis:



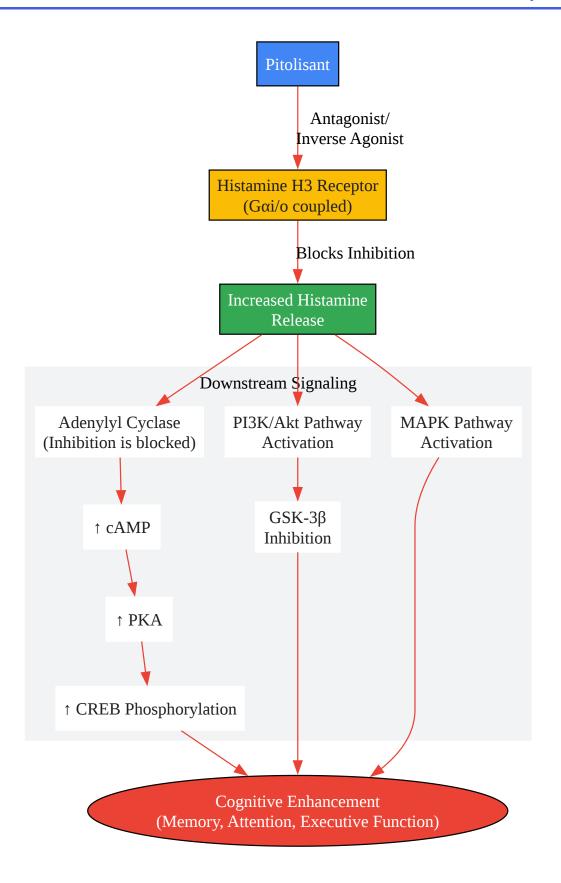
• Compare cognitive performance between the Pitolisant and placebo conditions using appropriate statistical methods (e.g., paired t-tests or repeated measures ANOVA).

Experimental Workflow: Human Cognitive Study









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